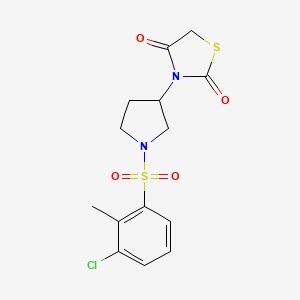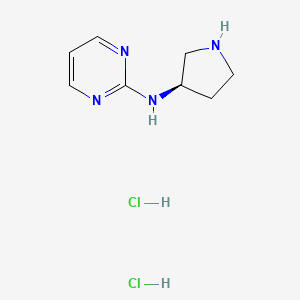![molecular formula C15H15ClN4 B2823405 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 866138-15-0](/img/structure/B2823405.png)
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a laboratory chemical with the CAS number 138261-41-3 . It is also known as Imidacloprid . The compound is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C15H11ClN2O . It has a molecular weight of 270.72 . The InChI code is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical and Chemical Properties Analysis
The compound has a melting point of 136-138 degrees Celsius . It is stored under inert atmosphere at 2-8 degrees Celsius .科学的研究の応用
Synthesis and Biological Evaluation
A key aspect of the scientific research applications of 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its synthesis and subsequent use as a precursor or intermediate in the development of various compounds with potential biological activities. For example, studies have demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activities, highlighting the compound's role in the development of novel antimicrobial agents (Rostamizadeh et al., 2013). Similarly, research has been conducted on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, with findings indicating their potential in pharmaceutical applications due to their antitrypanosomal activity (Abdelriheem et al., 2017).
Anticancer Potential
Another significant area of application is in the exploration of anticancer properties. Studies have synthesized novel pyrazolo[4,3-c]pyridine derivatives and assessed their anticancer efficacy against human breast, liver, and colon carcinoma cell lines, indicating the compound's utility in cancer research (Metwally & Deeb, 2018). This research suggests that derivatives of this compound could serve as a foundation for developing new anticancer agents.
Chemical Synthesis and Reactivity
The compound also finds applications in chemical synthesis, where its reactivity and interactions with other chemical entities are explored to produce novel compounds. For instance, research has been conducted on the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating the compound's versatility and potential in organic synthesis (Quiroga et al., 2008).
Photophysical Properties and Fluorescence
Additionally, the exploration of the photophysical properties of pyrazolo[1,5-a]pyrimidines derivatives, such as their fluorescence, is another area of interest. Studies have shown that these compounds can serve as functional fluorophores, indicating potential applications in materials science and bioimaging (Castillo et al., 2018).
作用機序
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an agonist at this receptor, meaning it binds to the receptor and activates it .
Mode of Action
The compound interacts with its target, the nicotinic acetylcholine receptor, by binding to it and causing it to activate . This activation leads to the excitation of specific nerve cells . There is also evidence that the compound has multiple agonist and antagonist effects on neuronal nicotinic acetylcholine receptor channels .
Biochemical Pathways
The compound affects the pathway involving the nicotinic acetylcholine receptor. By acting as an agonist at this receptor, it influences the transmission of signals in the nervous system . The downstream effects of this include the excitation of specific nerve cells .
Pharmacokinetics
It is known that the compound is poorly ionized in neutral media, which allows it to easily pass through lipophilic barriers in insects . This property likely impacts its bioavailability.
Result of Action
The activation of the nicotinic acetylcholine receptor by the compound leads to the excitation of specific nerve cells . In insects, this can result in symptoms such as loss of leg strength, leg tremors, body shaking, and eventually death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s poor ionization in neutral media allows it to easily pass through lipophilic barriers in insects . This suggests that the compound’s action could be influenced by the lipid content of the environment.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-6-15-18-10(2)13(11(3)20(15)19-9)7-12-4-5-14(16)17-8-12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXNWBSTUPMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=CN=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![ethyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)


![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)
![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)


![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)
